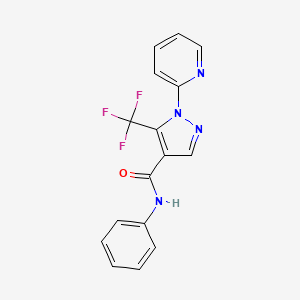
N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenyl group, a pyridinyl group, a trifluoromethyl group, and a pyrazole ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 2-pyridinecarboxylic acid with phenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with trifluoroacetic anhydride to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-phenyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: Lacks the trifluoromethyl group.
N-phenyl-1-(2-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the trifluoromethyl group in N-phenyl-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
属性
分子式 |
C16H11F3N4O |
|---|---|
分子量 |
332.28 g/mol |
IUPAC 名称 |
N-phenyl-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)14-12(15(24)22-11-6-2-1-3-7-11)10-21-23(14)13-8-4-5-9-20-13/h1-10H,(H,22,24) |
InChI 键 |
KUPBJHVOUZFUNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)
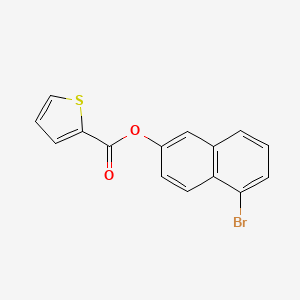
![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
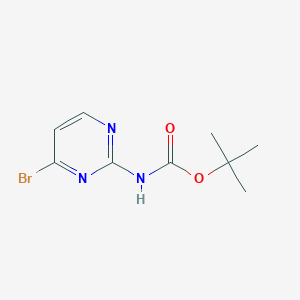
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)

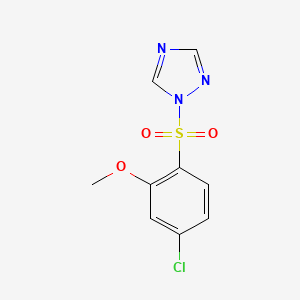
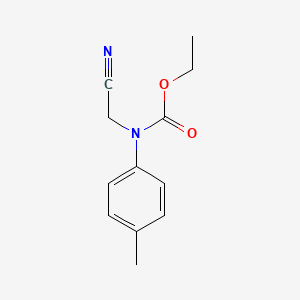
![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13365150.png)
![11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile](/img/structure/B13365151.png)
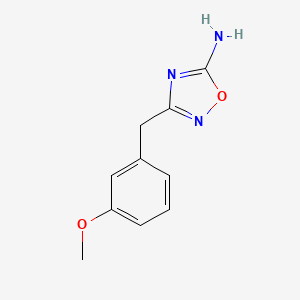
![6-[(2-Chlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365164.png)
